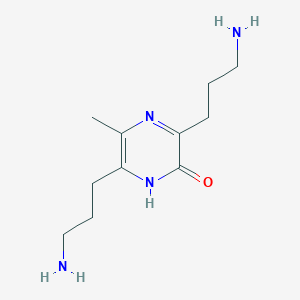
3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one is an organic compound with a unique structure that includes a pyrazinone core substituted with aminopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution with Aminopropyl Groups: The aminopropyl groups are introduced through nucleophilic substitution reactions, where the pyrazinone core reacts with 3-aminopropylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and substitution reactions.
Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminopropyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: 3-aminopropylamine, various nucleophiles; reactions are often conducted under basic conditions.
Major Products
Oxidation: Formation of oxidized derivatives of the pyrazinone core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Derivatives with different substituents on the aminopropyl groups.
Applications De Recherche Scientifique
3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets. The aminopropyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The pyrazinone core may also participate in redox reactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(aminopropyl)methylamine: Similar structure with aminopropyl groups but lacks the pyrazinone core.
3-aminopropylamine: Contains aminopropyl groups but does not have the pyrazinone core or additional substituents.
Uniqueness
3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one is unique due to its combination of a pyrazinone core and aminopropyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
501022-71-5 |
|---|---|
Formule moléculaire |
C11H20N4O |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
3,6-bis(3-aminopropyl)-5-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H20N4O/c1-8-9(4-2-6-12)15-11(16)10(14-8)5-3-7-13/h2-7,12-13H2,1H3,(H,15,16) |
Clé InChI |
UWJPKSCEBGUKIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=O)C(=N1)CCCN)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14240601.png)
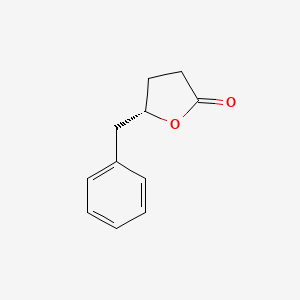
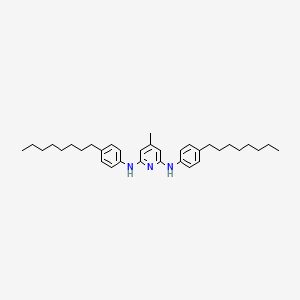
![4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol](/img/structure/B14240622.png)
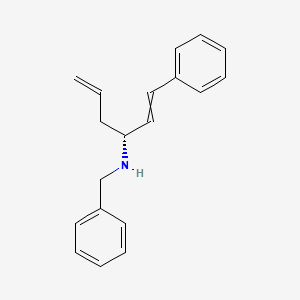
![Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]-](/img/structure/B14240635.png)
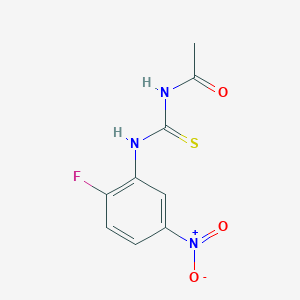
![{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid](/img/structure/B14240665.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
![2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14240672.png)
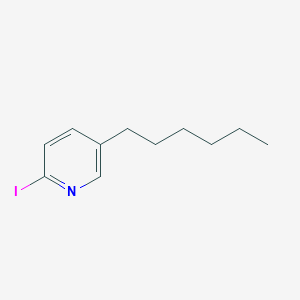
![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)
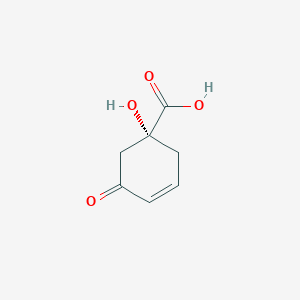
![4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240688.png)
